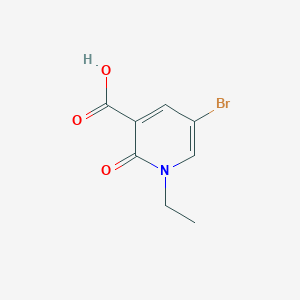
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a dimethylphenyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-dimethylaniline with appropriate reagents to form the pyrazole ring. One common method involves the reaction of 2,3-dimethylaniline with acrylic acid in the presence of a catalyst such as sodium hydroxide. The reaction mixture is stirred at room temperature for 24 hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dimethylphenyl)-2-aminobenzoic acid: Another compound with a similar dimethylphenyl group but different functional groups.
N-(2,3-Dimethylphenyl)-β-alanine: A related compound with a β-alanine moiety.
Uniqueness
N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pyrazole ring and the dimethylphenyl group makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-4-6-12(10(9)2)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3 |
Clé InChI |
YVRCALRJCDQPPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CN(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


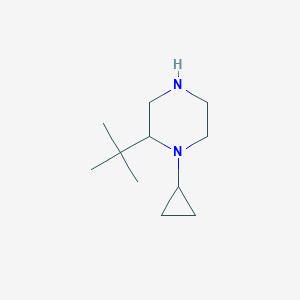

![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
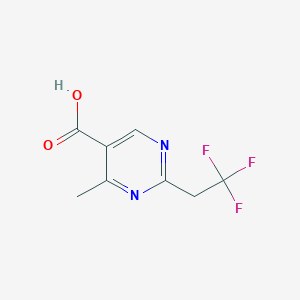
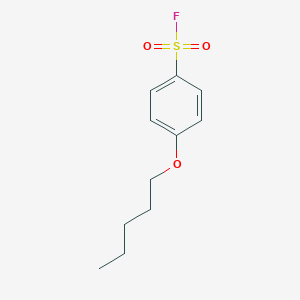
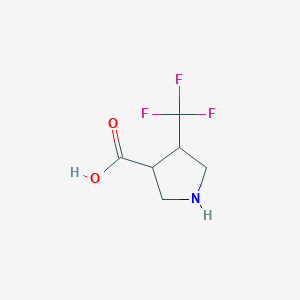
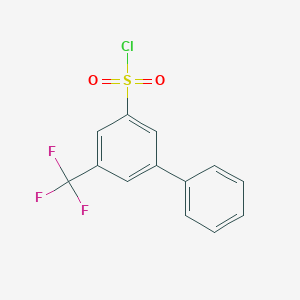
![2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol](/img/structure/B13237762.png)
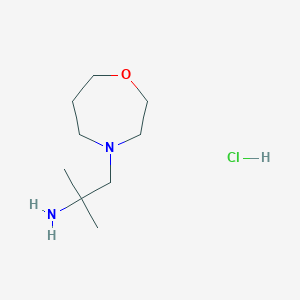
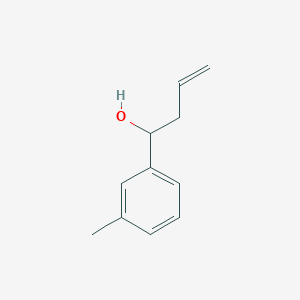
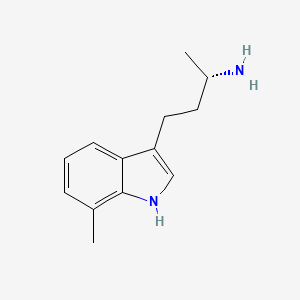
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)
